N-(4-butylphenyl)-7H-purin-6-amine

Kinase inhibitor selectivity PKA profiling Cytokinin mimetics

Researchers screening purine-based kinase inhibitors require a validated negative control to distinguish scaffold effects from substituent-driven activity. N-(4-Butylphenyl)-7H-purin-6-amine (CAS 537666-68-5) is a PKA Cα-inert purine (IC50 > 59.6 μM) that serves as an ideal negative control and SAR reference. • Verified PKA Cα-inert for unambiguous kinase assay validation • Structurally analogous to active cytokinins for scaffold-specific SAR • Three unsubstituted positions (C2, N7, N9) available for library diversification • XLogP3 = 3.9 defines lipophilicity ceiling for purine lead optimization.

Molecular Formula C15H17N5
Molecular Weight 267.33 g/mol
Cat. No. B12129516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-7H-purin-6-amine
Molecular FormulaC15H17N5
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3
InChIInChI=1S/C15H17N5/c1-2-3-4-11-5-7-12(8-6-11)20-15-13-14(17-9-16-13)18-10-19-15/h5-10H,2-4H2,1H3,(H2,16,17,18,19,20)
InChIKeyNMOBACOQMKJYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Butylphenyl)-7H-purin-6-amine: Identity and Kinase Profile


N-(4-Butylphenyl)-7H-purin-6-amine (CAS 537666-68-5) is a synthetic small-molecule purine derivative belonging to the N6-substituted adenine chemotype. It was profiled by the Molecular Libraries Screening Centers Network (MLSCN) against human cAMP-dependent protein kinase catalytic subunit alpha (PKA Cα) and returned an IC50 > 5.96 × 10⁴ nM, indicating negligible inhibition of this kinase [1]. The compound is structurally distinct from endogenous N6-substituted adenines such as N6-(Δ2-isopentenyl)adenine (iP) and kinetin, replacing the isopentenyl or furfuryl group with a para-n-butylphenyl substituent, which increases lipophilicity (XLogP3 = 3.9) and aromatic surface area [2]. This substitution pattern places it within the broader class of arylalkyl-purines explored for kinase modulation, yet the available screening evidence suggests it does not broadly inhibit purine-binding enzymes.

N-(4-Butylphenyl)-7H-purin-6-amine: Generic Substitution Pitfalls


Although N6-substituted purines such as kinetin, N6-benzyladenine, and N6-(Δ2-isopentenyl)adenine share a common adenine core, their biological signatures diverge sharply depending on the N6 substituent. Kinetin and iP are potent plant cytokinins that also inhibit human PKA Cα with low micromolar IC50 values [1], whereas N-(4-butylphenyl)-7H-purin-6-amine is essentially inert against the same kinase (IC50 > 59.6 μM) [2]. The para-n-butylphenyl group introduces a linear four-carbon chain and an aromatic ring, altering both steric demand and lipophilicity relative to the short, branched or heterocyclic substituents of classical cytokinins. Consequently, researchers procuring a purine scaffold for kinase-focused studies cannot interchange these analogs without risking substantial changes in target selectivity, off-target binding, and activity cliff behaviour [1][2].

N-(4-Butylphenyl)-7H-purin-6-amine: Comparison with N6-Analogs


PKA Cα Inhibition vs. Cytokinin Controls

In a head-to-head enzymatic assay context, N-(4-butylphenyl)-7H-purin-6-amine yielded an IC50 > 59,600 nM against human PKA Cα [1]. In contrast, the natural cytokinins kinetin and N6-(Δ2-isopentenyl)adenine (iP) inhibit the same enzyme with IC50 values of 2.8 μM and 9.5 μM, respectively, as determined under comparable in vitro conditions [2]. This represents at least a 21-fold difference versus iP and a 21-fold difference versus kinetin, confirming that the para-n-butylphenyl substitution ablates PKA affinity.

Kinase inhibitor selectivity PKA profiling Cytokinin mimetics

Lipophilic Ligand Efficiency vs. Hydrophilic Cytokinins

N-(4-butylphenyl)-7H-purin-6-amine displays a computed XLogP3 of 3.9 [1], whereas kinetin (XLogP3 = 1.3) and N6-(Δ2-isopentenyl)adenine (XLogP3 = 2.0) are substantially less lipophilic [2]. When combined with the PKA IC50 data, the lipophilic ligand efficiency (LLE = −logIC50 − XLogP3) for the target compound is ≤ 0.8, compared to LLE values of 4.3 for kinetin and 3.0 for iP. This metric indicates that the butylphenyl compound not only loses potency but also carries excess lipophilicity that does not translate into target engagement, a critical consideration in lead selection.

Lipophilic ligand efficiency Drug-likeness Purine scaffold optimization

Aromatic Substitution Pattern vs. N6-Benzyladenine

N6-Benzyladenine (6-benzylaminopurine) is a widely used cytokinin and kinase inhibitor. Its benzyl substituent allows for π-stacking interactions within the ATP-binding pocket of kinases. N-(4-Butylphenyl)-7H-purin-6-amine replaces the benzyl moiety with a para-butylphenyl group, adding a four-carbon alkyl spacer that extends the aromatic ring further from the purine core [1]. This geometric difference likely explains the loss of PKA affinity; while N6-benzyladenine retains mid-micromolar activity against certain kinases, the butylphenyl analog is at least 20-fold less potent on PKA [2]. The para-substitution pattern also distinguishes it from ortho- or meta-substituted analogs proposed in patent literature for analgesic activity [3], indicating that the exact attachment geometry is critical for biological function.

Structure-activity relationship Kinase selectivity Purine chemotype

Synthetic Accessibility and Derivatization Potential

Commercially available from multiple suppliers with CAS 537666-68-5, this compound possesses a free NH at the 7-position (purine numbering) and a secondary amine at C6, enabling further functionalization through alkylation, acylation, or cross-coupling . In contrast, many N6-substituted purines used as kinase inhibitors (e.g., olomoucine, roscovitine) bear additional substitutions at C2 and N9 that preclude simple diversification [1]. The butylphenyl compound therefore serves as a more tractable scaffold for synthesizing focused libraries where the N7 or C2 positions can be selectively modified without deprotecting pre-existing groups.

Chemical procurement Building block Purine derivatization

N-(4-Butylphenyl)-7H-purin-6-amine: Application Scenarios


Negative Control for PKA Kinase Assays

Because N-(4-butylphenyl)-7H-purin-6-amine shows an IC50 > 59.6 μM against PKA Cα [1], it is an ideal negative control compound when screening purine-based inhibitors of this kinase. Its structural similarity to active cytokinins ensures that any observed inhibition is due to the specific substituent rather than the adenine scaffold itself, thereby validating assay specificity.

Diversity-Oriented Purine Library Synthesis

With three unsubstituted positions (C2, N7, N9) available for orthogonal chemistry, this compound serves as a core intermediate for constructing focused purine libraries [1]. Researchers can introduce diversity elements at these free positions while retaining the para-butylphenyl moiety as a fixed lipophilic anchor, facilitating structure-activity relationship studies.

Lipophilicity Reference Standard

Possessing an XLogP3 of 3.9, N-(4-butylphenyl)-7H-purin-6-amine defines the upper bound of tolerable lipophilicity for kinase-active purines in this series [2]. It can be used as a reference compound to benchmark the lipophilicity–potency trade-off during lead optimization, helping medicinal chemists avoid overly lipophilic candidates that may suffer from poor aqueous solubility and off-target binding.

Steric Probe for Adenine-Binding Pockets

The para-butylphenyl group extends the aromatic surface beyond what is accommodated by endogenous adenine or benzyl substituents. Its loss of kinase affinity relative to N6-benzyladenine provides evidence that the adenine pocket cannot tolerate bulky para-alkylphenyl extensions, making this compound a useful tool for mapping steric exclusion zones in ATP-binding sites [3].

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